molecular formula C12H20ClNO2 B6181508 methyl 1-aminoadamantane-2-carboxylate hydrochloride CAS No. 2613384-46-4

methyl 1-aminoadamantane-2-carboxylate hydrochloride

Cat. No.: B6181508
CAS No.: 2613384-46-4
M. Wt: 245.7
InChI Key:
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Description

Methyl 1-aminoadamantane-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C₁₂H₂₉NO₂·HCl. It is a derivative of adamantane, a highly symmetrical and rigid bicyclic structure, and is known for its unique chemical properties and applications in various scientific fields.

Synthetic Routes and Reaction Conditions:

  • Adamantane Derivatization: The synthesis of this compound typically begins with adamantane as the starting material. The adamantane undergoes amination to introduce the amino group at the 1-position.

  • Carboxylation: The aminated adamantane is then subjected to carboxylation to introduce the carboxylate group at the 2-position.

  • Methylation: Finally, the carboxylate group is methylated to form this compound.

Industrial Production Methods: The industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of catalysts and specific reaction conditions to optimize the synthesis.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the adamantane structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Compounds with different functional groups introduced into the adamantane structure.

Scientific Research Applications

Chemistry: Methyl 1-aminoadamantane-2-carboxylate hydrochloride is used as a reagent in organic synthesis and as a building block for more complex chemical structures. Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways. Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is used in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism by which methyl 1-aminoadamantane-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

  • Methyl 2-aminoadamantane-1-carboxylate hydrochloride: A structural isomer with the amino group at the 2-position.

  • 1-Aminoadamantane hydrochloride: A simpler derivative without the carboxylate group.

Uniqueness: Methyl 1-aminoadamantane-2-carboxylate hydrochloride is unique due to its specific structural arrangement, which influences its reactivity and biological activity compared to its isomers and related compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in research and development.

Properties

CAS No.

2613384-46-4

Molecular Formula

C12H20ClNO2

Molecular Weight

245.7

Purity

95

Origin of Product

United States

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